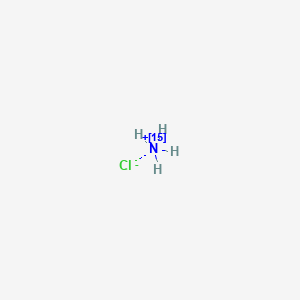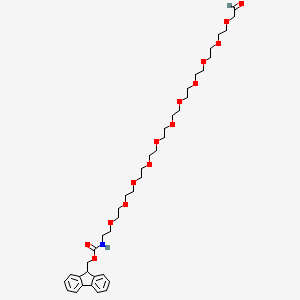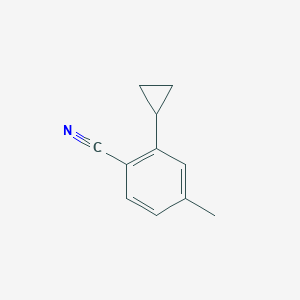
Ammonium-(15-N) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanium chloride, also known as ammonium chloride, is an inorganic compound with the formula NH₄Cl. It is a white crystalline salt that is highly soluble in water, forming a mildly acidic solution. Azanium chloride is commonly found in nature as the mineral sal ammoniac and has a variety of applications in different fields, including medicine, industry, and agriculture .
Méthodes De Préparation
Azanium chloride can be synthesized through several methods:
Reaction of Ammonia and Hydrochloric Acid: This is the most common laboratory method, where ammonia gas reacts with hydrochloric acid to form azanium chloride. [ \text{NH}_3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} ]
Ammonia-Soda Process: In industrial settings, azanium chloride is often produced as a by-product of the Solvay process, which is used to manufacture sodium carbonate.
Reaction of Ammonium Sulfate and Sodium Chloride: Another industrial method involves the reaction of ammonium sulfate with sodium chloride in aqueous solution.
Analyse Des Réactions Chimiques
Azanium chloride undergoes various chemical reactions, including:
Thermal Decomposition: When heated, azanium chloride decomposes into ammonia and hydrogen chloride gases. [ \text{NH}_4\text{Cl} \rightarrow \text{NH}_3 + \text{HCl} ]
Reaction with Bases: Azanium chloride reacts with strong bases like sodium hydroxide to produce ammonia gas. [ \text{NH}_4\text{Cl} + \text{NaOH} \rightarrow \text{NH}_3 + \text{NaCl} + \text{H}_2\text{O} ]
Oxidation and Reduction: Azanium chloride can participate in redox reactions, although it is more commonly involved in acid-base reactions
Applications De Recherche Scientifique
Azanium chloride has numerous applications in scientific research:
Chemistry: It is used as a source of nitrogen in fertilizers and as an electrolyte in dry cells. It is also employed in the preparation of other ammonium compounds.
Biology: In biological research, azanium chloride is used to maintain the pH of solutions and as a nitrogen source in culture media.
Medicine: It is used as an expectorant in cough medicines and to treat metabolic alkalosis. It also has diuretic properties.
Industry: Azanium chloride is used in the textile and leather industries for dyeing, tanning, and printing.
Mécanisme D'action
The mechanism of action of azanium chloride involves its dissociation into ammonium and chloride ions in aqueous solution. The ammonium ion (NH₄⁺) plays a crucial role in maintaining acid-base balance in the body. It is used by the kidneys to excrete excess acid, thereby helping to regulate the body’s pH levels. In the respiratory system, azanium chloride acts as an expectorant by irritating the bronchial mucosa, which leads to increased production of respiratory tract fluid and facilitates coughing .
Comparaison Avec Des Composés Similaires
Azanium chloride can be compared with other ammonium salts, such as:
Ammonium Sulfate (NH₄)₂SO₄: Used primarily as a fertilizer and in the preparation of other ammonium compounds.
Ammonium Nitrate (NH₄NO₃): Widely used in fertilizers and explosives.
Ammonium Bicarbonate (NH₄HCO₃): Used in baking powders and as a leavening agent.
Azanium chloride is unique due to its extensive use in both industrial and medical applications, as well as its role in maintaining acid-base balance in biological systems .
Propriétés
Formule moléculaire |
ClH4N |
|---|---|
Poids moléculaire |
54.48 g/mol |
Nom IUPAC |
azanium;chloride |
InChI |
InChI=1S/ClH.H3N/h1H;1H3/i;1+1 |
Clé InChI |
NLXLAEXVIDQMFP-IEOVAKBOSA-N |
SMILES isomérique |
[15NH4+].[Cl-] |
SMILES canonique |
[NH4+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B13713913.png)

![N-butan-2-yl-7-morpholin-4-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-amine](/img/structure/B13713927.png)






![6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713982.png)
![4'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13713984.png)


